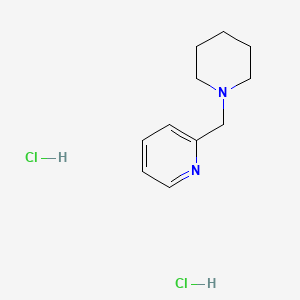

2-(piperidin-1-ylmethyl)pyridine dihydrochloride

概要

説明

2-(piperidin-1-ylmethyl)pyridine dihydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds. It is characterized by the presence of a pyridine ring substituted with a piperidinylmethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-1-ylmethyl)pyridine dihydrochloride typically involves the reaction of pyridine with piperidine in the presence of a suitable catalyst. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction is carried out under mild conditions and involves the use of boron reagents to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

化学反応の分析

Reduction Reactions

The compound undergoes reduction at both the pyridine and piperidine moieties. Key findings include:

-

Lithium Aluminum Hydride (LiAlH₄): Reduces the pyridine ring to a piperidine derivative under anhydrous conditions, yielding saturated heterocyclic products .

-

Sodium Cyanoborohydride (NaBH₃CN): Selectively reduces imine intermediates during reductive amination, preserving the pyridine ring while modifying the piperidine substituent .

Table 1: Reduction Pathways and Products

| Reducing Agent | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux | Piperidine derivative | 65–78 | |

| NaBH₃CN | MeOH, RT | N-Alkylated piperidine | 82–90 |

Reductive Amination

This reaction is pivotal for synthesizing tertiary amine derivatives:

-

Mechanism: The protonated piperidine nitrogen facilitates nucleophilic attack on carbonyl groups, followed by NaBH₃CN-mediated reduction.

-

Key Reagents:

Protonation-Dependent Reactivity

The protonation sequence significantly alters reaction outcomes:

-

First Protonation: Occurs at the pyridine nitrogen (pKa ~3.5), enhancing electrophilicity for substitutions .

-

Second Protonation: Targets the piperidine nitrogen (pKa ~9.8), stabilizing intermediates in acidic media .

Figure 1: pH-Dependent Reaction Pathways

textpH < 3.5: Pyridine-N⁺ → Electrophilic substitution 3.5 < pH < 9.8: Piperidine-N⁺ → Reductive amination pH > 9.8: Deprotonated → Nucleophilic reactions

Substitution Reactions

The pyridine ring participates in electrophilic substitutions under controlled conditions:

-

Halogenation: Bromine in acetic acid selectively substitutes at the 4-position of the pyridine ring .

-

Sulfonation: Tosylation of the hydroxymethyl group activates it for nucleophilic displacement (e.g., phthalimide substitution) .

Table 2: Substitution Reactions and Conditions

| Reaction Type | Reagents | Position | Product | Yield (%) |

|---|---|---|---|---|

| Bromination | Br₂, AcOH | C4 | 4-Bromo derivative | 72 |

| Tosylation | TsCl, Pyridine | C1 | Tosylate intermediate | 85 |

Synthetic Routes and Intermediate Formation

Industrial synthesis employs multi-step strategies:

-

Cross-Coupling: Suzuki-Miyaura coupling constructs the pyridine-piperidine backbone.

-

Salt Formation: Treatment with HCl yields the dihydrochloride salt for improved solubility .

Key Intermediate: 1-Benzoyl-4-fluoro-4-(1-phthalimidoylmethyl)piperidine

科学的研究の応用

Cancer Therapy

Research has indicated that piperidine derivatives, including 2-(piperidin-1-ylmethyl)pyridine dihydrochloride, exhibit potential anticancer activity. For example:

- Studies have shown that compounds with piperidine structures can enhance the cytotoxicity of treatments against various cancer cell lines. They are believed to interact effectively with protein binding sites due to their three-dimensional structures, which improve binding affinity and biological activity .

- Specific derivatives have been developed to inhibit aurora A kinase, a critical target in cancer therapy, suggesting that this compound may serve as a lead for further anticancer drug development .

Neurological Disorders

The compound has been explored for its effects on neurological conditions:

- It has been identified as a potential dual ligand for histamine H3 and sigma-1 receptors, which are implicated in pain modulation and neuroprotection. This dual action could be beneficial in treating nociceptive and neuropathic pain .

- Additionally, its ability to inhibit acetylcholinesterase suggests potential applications in Alzheimer's disease therapy, where enhancing cholinergic neurotransmission is crucial .

Antimicrobial Activity

Piperidine derivatives have also been studied for their antimicrobial properties:

- Compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including MRSA and E. coli. The mechanism often involves disrupting bacterial cell wall synthesis or targeting specific enzymatic pathways .

Case Studies and Research Findings

作用機序

The mechanism of action of 2-(piperidin-1-ylmethyl)pyridine dihydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes .

類似化合物との比較

Similar Compounds

Pyridine derivatives: Compounds like 2-pyridylmethylamine and 2-pyridylmethyl chloride share structural similarities.

Piperidine derivatives: Compounds such as 1-benzylpiperidine and 1-methylpiperidine are structurally related.

Uniqueness

2-(piperidin-1-ylmethyl)pyridine dihydrochloride is unique due to its combined pyridine and piperidine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .

生物活性

2-(Piperidin-1-ylmethyl)pyridine dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a pyridine ring substituted with a piperidinylmethyl group, making it a versatile building block in organic synthesis and a candidate for various therapeutic applications.

The compound's chemical structure allows it to interact with various biological targets, particularly in enzyme mechanisms and protein-ligand interactions. Its primary targets include anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are significant in cancer biology.

This compound exerts its biological effects through the following mechanisms:

- Binding to Active Sites : The compound binds to the active sites of ALK and ROS1, inhibiting their activity.

- Pathway Inhibition : It affects critical biochemical pathways, including:

- PI3K/Akt/mTOR Pathway : Involved in cell survival and growth.

- Ras/Raf/MEK/ERK Pathway : Regulates cell proliferation.

These interactions lead to significant outcomes such as the inhibition of cell proliferation and the induction of apoptosis in cancer cells .

Biological Activity

The biological activity of this compound has been explored through various studies:

Anticancer Activity

Research indicates that this compound demonstrates potent anticancer properties, particularly against tumors expressing ALK and ROS1 mutations. In vitro studies have shown that it can effectively reduce cell viability in cancer cell lines by inducing apoptosis .

Antimicrobial Properties

Although primarily studied for its anticancer effects, preliminary data suggest potential antimicrobial activities. For instance, derivatives of piperidine compounds have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Inhibition Studies : A study demonstrated that compounds similar to 2-(piperidin-1-ylmethyl)pyridine could inhibit ALK and ROS1 with IC50 values indicating strong potency against resistant cancer cell lines .

- Molecular Docking : Molecular docking studies have provided insights into the binding affinities of this compound with target proteins, revealing its potential as a dual inhibitor for ALK/ROS1 pathways .

- Comparative Analysis : A comparative analysis of various piperidine derivatives indicated that modifications to the piperidine ring can enhance biological activity, suggesting a structure-activity relationship (SAR) that merits further investigation .

Data Tables

特性

IUPAC Name |

2-(piperidin-1-ylmethyl)pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c1-4-8-13(9-5-1)10-11-6-2-3-7-12-11;;/h2-3,6-7H,1,4-5,8-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDFMTHQQRVJIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199720 | |

| Record name | Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51794-18-4 | |

| Record name | Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051794184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-(1-piperidinylmethyl)-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。